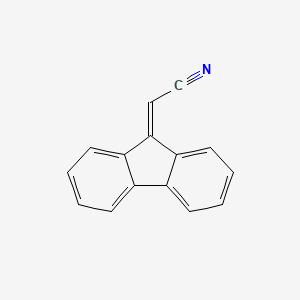

9-(Cyanomethylene)fluorene

描述

属性

CAS 编号 |

4425-74-5 |

|---|---|

分子式 |

C15H9N |

分子量 |

203.24 g/mol |

IUPAC 名称 |

2-fluoren-9-ylideneacetonitrile |

InChI |

InChI=1S/C15H9N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9H |

InChI 键 |

XTJGJRUQZFMXLP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC#N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorene derivatives differ in their substituents at the C9 position, leading to variations in conjugation, redox behavior, and electronic conductivity. Below is a comparative analysis of key analogs:

*Calculated based on fluorene (166.22 g/mol) + –CH=C(CN) (49.03 g/mol).

- Planarity and Conjugation: X-ray studies of 9-(4-pyridylmethylene)fluorene reveal a ~4° dihedral angle between aromatic rings, reducing π-conjugation compared to unsubstituted fluorene . In contrast, 9-(dicyanomethylidene)fluorene exhibits a closed-shell quinoidal structure, enhancing charge transport in organic semiconductors .

- Electrochemical Behavior : Pyridyl-substituted derivatives (e.g., 9-[(4-pyridyl)methylene]fluorene) display n-doping characteristics due to electron-deficient pyridyl groups, as shown in cyclic voltammetry studies . Bromophenyl derivatives may exhibit oxidative instability due to steric bulk .

Key Research Findings

Electronic Tuning: Electron-withdrawing groups (e.g., cyano, pyridyl) lower the LUMO energy, facilitating electron transport in n-type semiconductors .

Steric Effects : Bulky substituents (e.g., bromophenyl) disrupt planar conjugation, reducing fluorescence quantum yield .

Redox Activity : Fluorene derivatives with pyridyl or dithiolenylidene groups exhibit reversible redox processes, critical for charge storage in batteries .

准备方法

Reaction Mechanism and Substrate Design

The Sonogashira coupling reaction between 2,7-dibromo-9H-fluoren-9-ylidene malononitrile (1) and substituted acetylenes (RC≡CH) serves as a cornerstone for synthesizing 9-(cyanomethylene)fluorene derivatives. This method leverages a palladium-copper catalytic system to facilitate the substitution of bromine atoms with ethynyl-cyano groups. For example, treatment of 1 with phenylacetylene (R = Ph) under inert atmospheric conditions yields 9-[cyano(phenylethynyl)methylene]fluorene (2) with moderate efficiency (45–60% yield).

Critical Parameters:

-

Catalyst System : Pd(PPh₃)₄/CuI in triethylamine.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 60–80°C under nitrogen atmosphere.

Limitations and Byproduct Formation

Direct coupling of 1 with terminal acetylenes often results in incomplete substitution at the 2,7-positions due to steric hindrance. For instance, attempts to synthesize 2,7-diethynyl derivatives (8–10) via this route failed, necessitating a two-step approach involving fluorenone intermediates.

Two-Step Synthesis via Fluorenone Intermediates

Initial Coupling of 2,7-Dibromofluoren-9-one

To circumvent steric challenges, 2,7-dibromofluoren-9-one is first coupled with acetylenes in a 1:2 molar ratio. This step generates intermediates 5–7 , such as 2,7-bis(phenylethynyl)fluoren-9-one (5) , with yields exceeding 75%.

Reaction Conditions:

-

Catalyst : PdCl₂(PPh₃)₂.

-

Base : Diisopropylamine.

-

Solvent : Toluene at 100°C for 24 hours.

Condensation with Malononitrile

Intermediates 5–7 undergo condensation with malononitrile in dimethyl sulfoxide (DMSO) at 120°C, forming 9-(dicyanomethylene)fluorene derivatives (8–10) . This step achieves >90% purity, as confirmed by HPLC and X-ray crystallography.

Reductive Alkylation Strategies

Key Data:

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sonogashira Coupling | 2,7-Dibromo malononitrile | Pd(PPh₃)₄/CuI | 45–60 | 85–90 |

| Two-Step Synthesis | 2,7-Dibromofluorenone | PdCl₂(PPh₃)₂ | 75–80 | >90 |

| Reductive Alkylation | 9-Fluorenecarboxaldehyde | NaBH₄ | 84 | 92 (crude) |

Key Observations :

-

The two-step method achieves superior purity but requires stringent temperature control.

-

Sonogashira coupling offers modularity for diverse substituents but suffers from steric limitations.

Characterization and Validation

常见问题

Q. What are the common synthetic routes for preparing 9-(Cyanomethylene)fluorene, and what critical reaction conditions influence yield and purity?

Synthesis typically involves multi-step organic reactions, such as condensation or halogenation, starting from fluorene derivatives. Key conditions include inert atmospheres (to prevent oxidation), solvent polarity adjustments (e.g., THF or DMF), and temperature control (60–100°C). For example, halogenated intermediates may require precise stoichiometric ratios to minimize by-products . Purification via column chromatography or recrystallization is critical, as residual solvents or unreacted precursors can reduce purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms cyanomethylene bonding. X-ray diffraction (XRD) is essential for determining dihedral angles between aromatic rings and exocyclic groups, as seen in structurally analogous fluorene derivatives where non-planar configurations (e.g., ~4° between rings) were observed . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C≡N stretches (~2200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data for this compound derivatives, particularly regarding Z/E isomerism?

Stereochemical ambiguities arise during synthesis or hydrolysis, as seen in cyanomethylene steroid analogs where Z-configuration was confirmed via acid-catalyzed transesterification and X-ray analysis . To resolve discrepancies:

Q. What strategies optimize the electrochemical properties of this compound for use in conductive materials?

Cyclic voltammetry (CV) reveals n-doping behavior in fluorene derivatives with electron-withdrawing groups (e.g., cyanomethylene), which enhance electron affinity. Modifying substituents (e.g., pyridyl groups) stabilizes radical anions, improving conductivity. For example, embedding 9-(4-pyridylmethylene)fluorene in π-conjugated systems showed reversible reduction waves, suggesting utility in organic electronics . Optimize solvent polarity (e.g., acetonitrile) and supporting electrolytes (e.g., TBAPF₆) to enhance redox stability .

Q. How do substituent effects influence the thermodynamic stability and reactivity of this compound derivatives?

Electron-donating groups (e.g., methoxy) at para positions increase aromatic stabilization, while electron-withdrawing groups (e.g., chloro) enhance electrophilic reactivity. For instance, 9-(m-chlorophenyl)fluorene exhibits higher acidity than 9-(p-methoxyphenyl) analogs due to inductive effects . Use Hammett constants (σ) to predict substituent impacts on reaction kinetics or stability. Computational tools (NEGF-DFT) model electronic interactions in derivatives for targeted applications .

Q. What methodological approaches are recommended for designing this compound-based polymers for optoelectronic devices?

Incorporate fluorene cores into conjugated backbones (e.g., arylene-ethynylene) to enhance charge transport. Introduce thiolated termini for self-assembled monolayers (SAMs) on electrodes. X-ray crystallography of analogs like 2,7-diiodo-9-[bis(4-pyridinium)methylene]fluorene confirms planarization effects critical for π-orbital overlap . Test device performance via thin-film conductivity measurements and UV-vis spectroscopy to assess bandgap tuning .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in crystallographic data for non-planar fluorene derivatives?

Non-planarity (e.g., dihedral angles up to 78.57° between fluorene units) can arise from steric hindrance or electronic repulsion . To reconcile

Q. What advanced techniques validate the environmental stability of this compound in polymer matrices?

Accelerated aging tests under UV light and humidity exposure monitor degradation. Liquid chromatography-mass spectrometry (LC-MS) identifies breakdown products, while thermogravimetric analysis (TGA) assesses thermal stability (>200°C for fluorene derivatives). For eco-toxicity, use OECD-compliant biodegradation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。